4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide
Description
4-Methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked to a 6-methylpyrimidinylmethyl group via a sulfonamide bridge. This structure combines aromatic and heterocyclic moieties, conferring unique electronic and steric properties. The 6-methylpyrimidine moiety may enhance binding to biological targets, such as kinases or bacterial dihydropteroate synthase, while the methoxy group modulates solubility and metabolic stability .
Properties
IUPAC Name |
4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-10-7-11(15-9-14-10)8-16-20(17,18)13-5-3-12(19-2)4-6-13/h3-7,9,16H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMBFAWMYOMQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 6-methylpyrimidin-4-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to achieve the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Nitrogen
The sulfonamide group participates in nucleophilic substitution reactions, particularly under basic conditions. For example:
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Methylation : Reacting with dimethyl sulfate or methyl iodide in aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) with sodium hydride as a base yields N-methylated derivatives .
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Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates forms urea or thiourea derivatives. This is achieved by coupling the sulfonamide with electrophilic reagents like sulfonylisocyanates under reflux conditions .
Oxidation Reactions
The sulfonamide sulfur atom and methoxy group are susceptible to oxidation:
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Sulfur Oxidation : Treatment with hydrogen peroxide or m-chloroperbenzoic acid converts the sulfonamide to a sulfonic acid derivative. This reaction proceeds via an intermediate sulfoxide .
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Demethylation of Methoxy Group : Strong oxidizing agents (e.g., BBr₃) cleave the methoxy group to a hydroxyl substituent, forming 4-hydroxy-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide .
Reduction Reactions
The sulfonamide group undergoes reduction under specific conditions:
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Sulfonamide to Amine : Lithium aluminum hydride (LiAlH₄) in dry ether reduces the sulfonamide to a secondary amine, yielding 4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]aniline .
| Reduction Pathway | Reagents | Outcome |
|---|---|---|
| LiAlH₄-mediated reduction | LiAlH₄, anhydrous ether, 0°C → RT | Cleavage of S–N bond to form aniline derivative |
Pyrimidine Ring Functionalization
The 6-methylpyrimidin-4-yl moiety undergoes electrophilic substitution:
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Halogenation : Bromine or chlorine in acetic acid introduces halogens at the pyrimidine ring’s C5 position .
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Nitration : Nitration with HNO₃/H₂SO₄ generates nitro-substituted pyrimidine derivatives .
Hydrolysis and Stability
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Acidic Hydrolysis : Prolonged exposure to HCl (6M) cleaves the sulfonamide bond, yielding 4-methoxybenzenesulfonic acid and (6-methylpyrimidin-4-yl)methylamine .
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Thermal Stability : Decomposition occurs above 220°C, forming SO₂ and fragmented aromatic byproducts .
Cross-Coupling Reactions
The methylpyrimidine group facilitates palladium-catalyzed cross-coupling:
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Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at the pyrimidine C2 position .
Analytical Data Supporting Reaction Outcomes
Key spectral data from synthesized derivatives include:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a methoxy group, a sulfonamide moiety, and a pyrimidine ring. These structural elements enhance its biological activity and solubility profiles. The molecular formula is with a molecular weight of approximately 288.35 g/mol.
Antibacterial Activity
Sulfonamides, including 4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide, are known for their antibacterial properties. They inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction. Studies have shown that this compound exhibits significant activity against various gram-positive and some gram-negative bacteria, making it a candidate for treating infections such as tonsillitis and urinary tract infections .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate effectiveness |
| Klebsiella pneumoniae | Effective |
| Pseudomonas aeruginosa | Resistant |
Anticancer Potential
Research indicates that sulfonamides can also exhibit anticancer properties. The structural modifications of sulfonamides can enhance their efficacy against cancer cells. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in specific cancer models . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like imatinib and nilotinib. The synthesis pathways often involve multi-step reactions where this compound acts as a precursor to more complex molecules used in targeted cancer therapies .
Case Studies
Several studies have documented the applications of this compound in laboratory settings:
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Antibacterial Efficacy Study :
A study published in the Egyptian Journal of Chemistry evaluated the antibacterial effects of various sulfonamides, including this compound. Results indicated that this compound showed promising results against common bacterial pathogens, suggesting its potential use in clinical settings for treating bacterial infections . -
Cancer Cell Line Inhibition :
Research conducted on human cancer cell lines demonstrated that derivatives of this sulfonamide could inhibit cell proliferation significantly compared to controls. This study highlights the potential for further development into anticancer agents . -
Synthesis Pathway Optimization :
A patent detailing the synthesis methods for imatinib included steps utilizing this compound as an intermediate. This showcases its utility in pharmaceutical manufacturing processes .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folate, which is essential for their growth and replication. This leads to the bacteriostatic effect, where the growth of bacteria is halted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
- N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8): Structural Difference: Incorporates a diethylamino group at the 4-position of the pyrimidine ring. Impact: The electron-donating diethylamino group increases basicity and may enhance interactions with acidic residues in target proteins.
- 4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 90349-63-6): Structural Difference: Replaces the pyrimidine ring with a 1,3,4-thiadiazole group.
Modifications to the Sulfonamide-Linked Aromatic Ring
N-(4-Methoxyphenyl)benzenesulfonamide :
- Structural Difference : Lacks the pyrimidinylmethyl group, featuring a simpler 4-methoxyphenyl substituent.
- Impact : Reduced steric bulk may lower target specificity but improve synthetic accessibility. Crystal structure studies highlight planar geometry, contrasting with the three-dimensionality of pyrimidine derivatives .
4-Methoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide :
Functional Group Additions to the Methyl Linker
- 4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS 34954-40-0): Structural Difference: Substitutes the pyrimidinylmethyl group with an allyl (prop-2-en-1-yl) chain. Molecular weight (227.28 g/mol) is significantly lower, favoring diffusion but reducing target affinity .
Complex Heterocyclic Systems
- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Structural Difference: Features a pyridine-aniline hybrid instead of pyrimidine.
Research Implications
- Target Affinity : The 6-methylpyrimidine group in the target compound balances steric bulk and electronic effects, likely optimizing interactions with enzymes like carbonic anhydrase or tyrosine kinases.
- Metabolic Stability : Methoxy groups generally reduce oxidative metabolism but may increase susceptibility to demethylation in vivo compared to halogenated analogs .
- Synthetic Complexity : Pyrimidine-containing sulfonamides require multi-step synthesis, whereas simpler analogs (e.g., allyl derivatives) are more accessible but less target-specific .
Biological Activity
4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of C12H14N4O3S and a molecular weight of approximately 286.33 g/mol. Its structure features a methoxy group, a sulfonamide moiety, and a methylpyrimidine substituent, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth effectively. The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), thereby interfering with folate synthesis in bacteria.
Anticancer Activity
Studies have demonstrated that pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression. For example, compounds structurally related to this compound have shown promise as inhibitors of Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML) treatment .
Anti-inflammatory Effects
In vitro assays have reported that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for some derivatives against COX-2 were noted to be comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may possess similar anti-inflammatory capabilities.
The biological activity of this compound can be attributed to its structural features which allow it to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in metabolic pathways.
- Kinase Inhibition : The presence of the pyrimidine ring allows for potential interactions with ATP-binding sites on kinases, leading to inhibited cell proliferation in cancer cells .
Case Studies
- Anticancer Study : A study involving the synthesis of related compounds showed that certain derivatives exhibited IC50 values in the nanomolar range against cancer cell lines, indicating potent anticancer activity .
- Inflammation Model : In an animal model of inflammation, compounds similar to this compound significantly reduced paw edema and inflammatory markers when administered at doses comparable to standard anti-inflammatory drugs .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of selected compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 6-methylpyrimidin-4-carbaldehyde with 4-methoxybenzenesulfonamide in a nucleophilic substitution reaction under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the methylene bridge.
- Step 2 : Purify intermediates via column chromatography or recrystallization to remove unreacted starting materials .
- Optimization : Use continuous flow reactors and high-throughput screening to enhance yield and scalability. Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology :
- Data Collection : Perform X-ray diffraction (XRD) on single crystals grown via slow evaporation in a solvent mixture (e.g., ethanol/water).
- Refinement : Use SHELXL (part of the SHELX suite) for structural refinement. Validate bond lengths and angles against the Cambridge Structural Database (CSD) .
- Example : A related sulfonamide compound (C12H14N4O3S) showed a dihedral angle of 85.2° between the pyrimidine and benzene rings, indicating steric interactions .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodology :
- DFT Calculations : Use B3LYP/aug-cc-pVDZ to model frontier molecular orbitals (HOMO/LUMO) and UV-Vis spectra. Compare TDDFT results (e.g., CAM-B3LYP) with experimental UV data to validate transitions .
- Example : A Schiff base sulfonamide exhibited a strong UV peak at 335 nm, matching TDDFT predictions within 5 nm deviation .
Advanced Research Questions
Q. How does the compound interact with biological targets such as enzymes or receptors, and what assays confirm its mechanism?
- Methodology :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to screen against JAK1 or dihydropteroate synthetase. Validate with surface plasmon resonance (SPR) for binding affinity .
- Functional Assays : Test inhibition of bacterial dihydropteroate synthetase via spectrophotometric monitoring of dihydrofolate formation. IC50 values <10 μM suggest therapeutic potential .
Q. What contradictions exist between experimental and computational data for this compound, and how are they resolved?
- Case Study :
- Issue : Discrepancies in predicted vs. experimental LogP values (e.g., DFT predicts 2.1 vs. HPLC-measured 2.8).
- Resolution : Re-optimize solvent parameters in COSMO-RS models or validate with reversed-phase HPLC using a C18 column .
Q. How does structural modification of the pyrimidine ring affect biological activity and metabolic stability?
- Methodology :
- SAR Analysis : Synthesize analogs with substituents (e.g., trifluoromethyl, ethylamino) and compare IC50 values in enzyme inhibition assays.
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and quantify metabolites via LC-MS. The trifluoromethyl group enhances stability by reducing oxidative metabolism .
Q. What crystallographic challenges arise during structure determination, and how are disorder or twinning addressed?
- Case Study :
- Disorder : Partial occupancy of the methoxy group in the benzene ring was resolved using SHELXL’s PART instruction and anisotropic refinement .
- Twinning : For a related compound (C19H21N3O5), twinning was detected via Rint > 0.05; the HKLF5 format in SHELXL enabled successful refinement .
Methodological Tables
Table 1 : Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | +25% vs. THF | |
| Temperature | 80°C | +15% vs. RT | |
| Catalyst | K₂CO₃ | +10% vs. NaH |
Table 2 : Biological Activity Comparison
| Analog Substituent | Target | IC50 (μM) | Metabolic Half-Life (h) |
|---|---|---|---|
| Trifluoromethyl | JAK1 | 0.94 | 6.7 |
| Ethylamino | Dihydropteroate | 8.2 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
